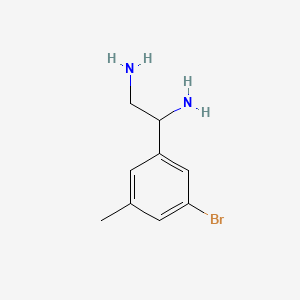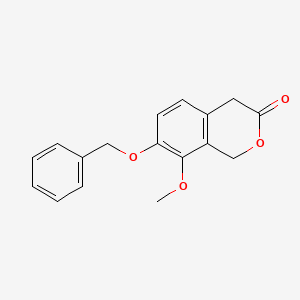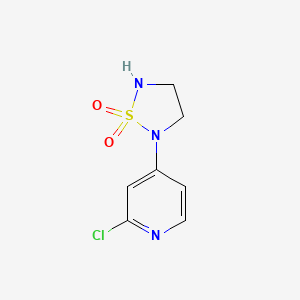
2-(2-Chloropyridin-4-YL)-1,2,5-thiadiazolidine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloropyridin-4-YL)-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic compound that features a thiadiazolidine ring fused with a chloropyridine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloropyridin-4-YL)-1,2,5-thiadiazolidine 1,1-dioxide typically involves the reaction of 2-chloropyridine with thiourea and an oxidizing agent. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions: 2-(2-Chloropyridin-4-YL)-1,2,5-thiadiazolidine 1,1-dioxide can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiadiazolidine derivatives.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiadiazolidine derivatives.
Substitution: Substituted chloropyridine derivatives.
科学的研究の応用
2-(2-Chloropyridin-4-YL)-1,2,5-thiadiazolidine 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
作用機序
The mechanism of action of 2-(2-Chloropyridin-4-YL)-1,2,5-thiadiazolidine 1,1-dioxide involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with signal transduction pathways and induce apoptosis in cancer cells.
類似化合物との比較
- 2-(2-Chloropyridin-3-YL)-1,2,5-thiadiazolidine 1,1-dioxide
- 2-(2-Chloropyridin-5-YL)-1,2,5-thiadiazolidine 1,1-dioxide
- 2-(2-Chloropyridin-6-YL)-1,2,5-thiadiazolidine 1,1-dioxide
Comparison: Compared to its analogs, 2-(2-Chloropyridin-4-YL)-1,2,5-thiadiazolidine 1,1-dioxide exhibits unique properties due to the position of the chlorine atom on the pyridine ring. This positioning can influence the compound’s reactivity and its interaction with biological targets. For example, the 4-positioned chlorine atom may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy as a therapeutic agent.
特性
分子式 |
C7H8ClN3O2S |
|---|---|
分子量 |
233.68 g/mol |
IUPAC名 |
2-(2-chloropyridin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide |
InChI |
InChI=1S/C7H8ClN3O2S/c8-7-5-6(1-2-9-7)11-4-3-10-14(11,12)13/h1-2,5,10H,3-4H2 |
InChIキー |
FNZPWPWJOLQEIW-UHFFFAOYSA-N |
正規SMILES |
C1CN(S(=O)(=O)N1)C2=CC(=NC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


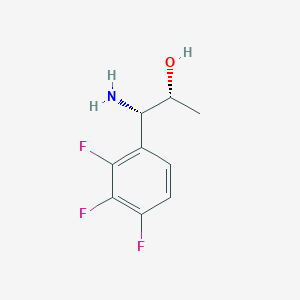
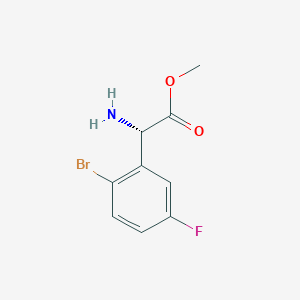
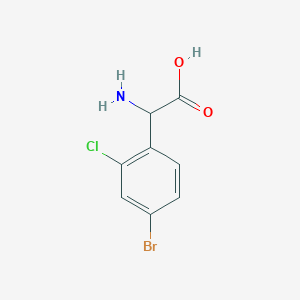
![(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B15236351.png)

![8-Methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine](/img/structure/B15236363.png)

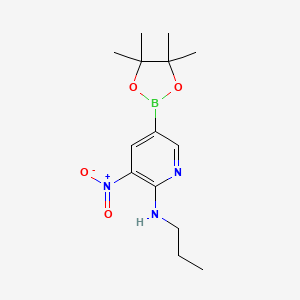

![3-Methyl-1-[4-(trifluoromethyl)phenyl]butan-1-amine](/img/structure/B15236386.png)
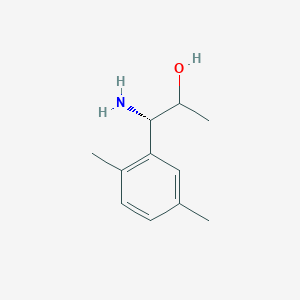
![triphenyl-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]phosphanium;iodide](/img/structure/B15236406.png)
